Cas no 954112-82-4 (2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile)
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-methyl-
- 954112-82-4
- SB14376
- DTXSID00857596
- DB-356110
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- Inchi: 1S/C9H7N3/c1-6-8(5-10)7-3-2-4-11-9(7)12-6/h2-4H,1H3,(H,11,12)
- InChI Key: ILNGQRMTTKZUDY-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CN=2)C(C#N)=C1C
Computed Properties
- Exact Mass: 157.063997236g/mol
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.5Ų
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184553-1g |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 95% | 1g |
$1115.88 | 2023-08-31 | |
| Chemenu | CM149366-1g |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 95% | 1g |
$1274 | 2021-06-09 | |
| Chemenu | CM149366-500mg |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 95%+ | 500mg |
$420 | 2024-07-18 | |
| Chemenu | CM149366-1g |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 95%+ | 1g |
$525 | 2024-07-18 | |
| Biosynth | ENB11282-100 mg |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 100MG |
$116.00 | 2023-01-05 | ||
| Biosynth | ENB11282-250 mg |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 250MG |
$217.50 | 2023-01-05 | ||
| Biosynth | ENB11282-500 mg |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 500MG |
$345.00 | 2023-01-05 | ||
| Biosynth | ENB11282-1000 mg |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 1g |
$550.00 | 2023-01-05 | ||
| Biosynth | ENB11282-5000 mg |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 5g |
$1,800.00 | 2023-01-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1452-100MG |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
954112-82-4 | 95% | 100MG |
¥ 884.00 | 2023-04-12 |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Suppliers
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Recent Advances in the Study of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-82-4)
The compound 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-82-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrrolopyridine core and nitrile functional group, has been identified as a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its synthetic pathways, biological activities, and potential mechanisms of action, shedding light on its versatility in medicinal chemistry.
One of the key areas of interest is the role of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a building block for kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have demonstrated that modifications to the pyrrolopyridine core can enhance selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit JAK2 kinase, a target implicated in myeloproliferative neoplasms, with an IC50 value in the nanomolar range.
In addition to its kinase inhibitory properties, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has shown promise in the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The nitrile group was found to play a crucial role in binding to bacterial enzymes, suggesting potential for further optimization to improve pharmacokinetic properties.
The synthetic accessibility of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable, one-pot synthesis method that significantly reduces production costs and improves yield. This advancement is particularly relevant for industrial applications, where cost-effective and efficient synthesis routes are essential for large-scale production.
Despite these promising developments, challenges remain in the clinical translation of derivatives based on this scaffold. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the growing body of research underscores the potential of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a versatile tool in drug discovery, with applications spanning oncology, infectious diseases, and beyond.
In conclusion, the compound 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-82-4) represents a valuable scaffold in medicinal chemistry, with recent studies highlighting its diverse biological activities and synthetic potential. Continued research into its derivatives and mechanisms of action is expected to yield novel therapeutic candidates in the coming years.
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